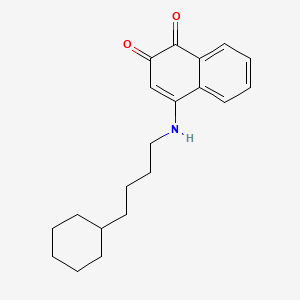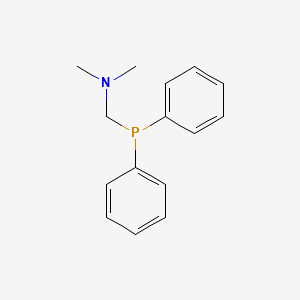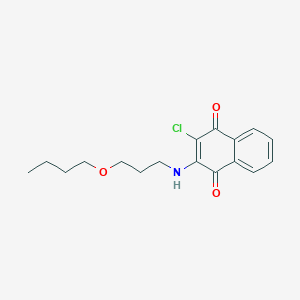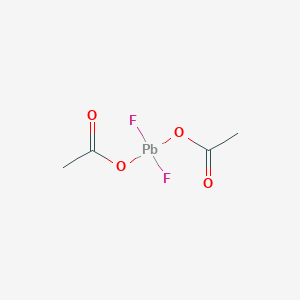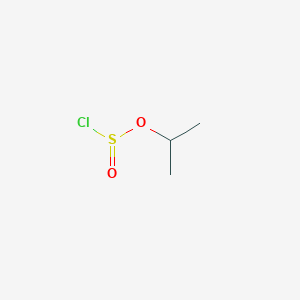
CID 57275334
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Dimethyl-N-(methylsilyl)silanamine: is an organosilicon compound with the molecular formula C3H13NSi2. It is a derivative of ammonia where the hydrogen atoms are replaced by methyl and silyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-N-(methylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with ammonia. The reaction proceeds as follows:
2(CH3)3SiCl+NH3→(CH3)3SiNHSi(CH3)3+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The product, N,1-Dimethyl-N-(methylsilyl)silanamine, is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,1-Dimethyl-N-(methylsilyl)silanamine involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-N-(methylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silyl groups to silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
N,1-Dimethyl-N-(methylsilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-N-(methylsilyl)silanamine involves its ability to form stable bonds with various substrates. The silyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine:
Trimethylsilylamine: Contains a single trimethylsilyl group and is less reactive compared to N,1-Dimethyl-N-(methylsilyl)silanamine.
Uniqueness
N,1-Dimethyl-N-(methylsilyl)silanamine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties. Its ability to undergo a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C3H9NSi2 |
|---|---|
Molecular Weight |
115.28 g/mol |
InChI |
InChI=1S/C3H9NSi2/c1-4(5-2)6-3/h1-3H3 |
InChI Key |
VJACOTWNWUXQHG-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si]C)[Si]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


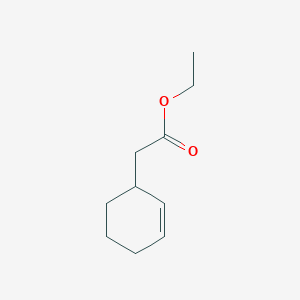
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
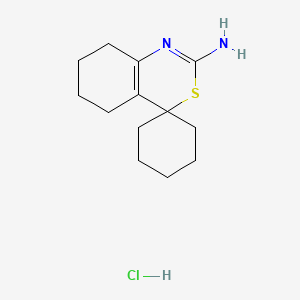
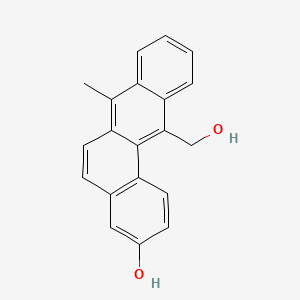
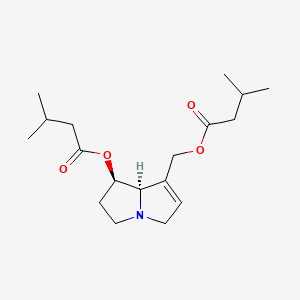
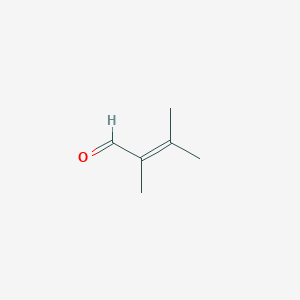
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
